
Ternatin heptapeptide
Vue d'ensemble
Description
La ternatine est un peptide cyclique naturel produit par plusieurs espèces de champignonsLa ternatine est connue pour sa capacité à inhiber la synthèse des protéines en ciblant le complexe ternaire du facteur d'élongation 1A, ce qui en fait un candidat prometteur pour le développement thérapeutique .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La ternatine et ses variantes synthétiques peuvent être préparées par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend des étapes de déprotection et de couplage, qui sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée. Le produit final est ensuite clivé de la résine et purifié .
Méthodes de Production Industrielle : La production industrielle de ternatine implique des processus de fermentation utilisant des champignons qui produisent naturellement le composé. Les champignons sont cultivés dans de grands bioréacteurs dans des conditions contrôlées afin d'optimiser le rendement en ternatine. Le composé est ensuite extrait et purifié à l'aide de techniques chromatographiques .
Analyse Des Réactions Chimiques
Synthetic Routes and Cyclization Strategies
Ternatin’s synthesis involves solid-phase peptide synthesis (SPPS) for linear precursors followed by solution-phase cyclization (Figure 1). Key steps include:
-
Linear heptapeptide assembly : Fmoc-based SPPS using N-methylated and β-hydroxylated amino acids (e.g., N-Me-β-OH-Leu) .
-
Cyclization efficiency : Site-specific cyclization at position B achieves 63% yield , outperforming cyclization at position A (46%) .
-
Protecting group strategy : Boc-to-Fmoc exchange and allylic amination with CuBr·DMS enable stereocontrolled synthesis of dehydro-homoleucine residues .
Table 1: Comparative Yields in Ternatin Synthesis
Step | Yield (%) | Conditions |
---|---|---|
Linear SPPS | 70–80 | Fmoc chemistry, DMF |
Cyclization (Site B) | 63 | DIPEA, HATU, DCM/DMF |
Final deprotection | 95 | TFA/water/TIS (95:2.5:2.5) |
Structural Modifications and Activity
Substitutions at specific residues dramatically alter cytotoxicity and target binding:
-
Position 4 (Leu → dehydro-homoleucine) : Enhances cytotoxicity (IC₅₀ 4.6 nM vs. 71 nM for wild-type) .
-
Position 6 (N-Me-Ala → pipecolic acid) : Improves eEF1A binding affinity by 10-fold .
-
Stereochemical variants : (2S,4R)-dehydro-homoleucine outperforms (2S,4S) in cell proliferation assays .
Table 2: Impact of Residue Substitutions on Cytotoxicity
Variant | IC₅₀ (nM) | Target Binding (Kₐ) |
---|---|---|
Wild-type Ternatin | 71 ± 10 | 1.2 µM |
Compound 3 (Pipecolic) | 35 ± 5 | 0.6 µM |
Compound 4 (dhLeu + Pipecolic) | 4.6 ± 1.0 | 0.12 µM |
Mechanism of Action via Chemical Probes
Photoaffinity labeling and click chemistry reveal direct interactions with eukaryotic elongation factor 1A (eEF1A) :
-
Probe 5 (ternatin-4-Ala with photo-leucine and alkyne): Labels a 50-kDa protein (eEF1A) with saturation at 10 µM .
-
Competition assays : Pre-treatment with compound 4 (IC₅₀ 4.6 nM) abolishes labeling, confirming target specificity .
-
Mutagenesis : Ala399 mutation in eEF1A disrupts binding, implicating a hydrophobic pocket in ternary complex inhibition .
Solubility and Stability
Ternatin’s N-methylation enhances solubility in polar aprotic solvents:
Biological Derivatization Studies
-
[D-Leu⁷]Ternatin : Retains anti-hyperglycemic activity but reduces adipogenesis inhibition (EC₅₀ 27 nM → 45 nM) .
-
Ternatin-4-Ala (2) : Inactive in adipogenesis and cytotoxicity assays, confirming Leu-4’s critical role .
Reaction Optimization Challenges
-
Epimerization risk : β-hydroxy leucine residues require low-temperature coupling (0–4°C) to prevent racemization .
-
Cyclization bottlenecks : High dilution (0.1 mM) minimizes oligomerization during macrocycle formation .
Ternatin’s chemical reactivity and bioactivity are intricately linked to its macrocyclic scaffold and N-methylation pattern. Strategic substitutions and advanced synthetic techniques have yielded variants with >500-fold improved cytotoxicity, positioning this scaffold as a versatile platform for targeting eEF1A in cancer and viral infections .
Applications De Recherche Scientifique
Anticancer Properties
Ternatin has been identified as a potent cytotoxic agent against various cancer cell lines. Research indicates that ternatin and its synthetic derivatives exhibit significant anti-proliferative effects, with some variants showing up to 500-fold greater potency compared to the original compound.
Case Studies
- In a study involving 21 different cancer cell lines, ternatin exhibited consistent anti-proliferative activity across all tested lines, suggesting a common mechanism of action .
Anti-Adipogenic Effects
Beyond its anticancer properties, ternatin also demonstrates significant anti-adipogenic effects, making it a candidate for obesity treatment.
Ternatin inhibits adipogenesis at low nanomolar concentrations (EC50 around 20 nM ). It effectively reduces fat accumulation in 3T3-L1 adipocytes and has shown promise in animal models for type 2 diabetes:
- Weight Management : In KK-A(y) mice, both ternatin and its derivative [D-Leu(7)]ternatin suppressed hyperglycemia and fatty acid synthesis .
- Mechanistic Insights : The compound lowers SREBP-1c mRNA levels in hepatocyte cells, indicating a direct impact on lipid metabolism .
Potential in Infectious Disease Treatment
Recent studies have explored the potential of ternatin derivatives in combating viral infections, particularly SARS-CoV-2.
Research Findings
Ternatin-4 has been shown to inhibit SARS-CoV-2 replication by targeting eEF1A, thereby suggesting its utility in antiviral therapies . This highlights the versatility of ternatin beyond oncology and metabolic disorders.
Summary of Applications
Mécanisme D'action
Ternatin exerts its effects by binding to the elongation factor-1A ternary complex (eEF1A·GTP·aminoacyl-tRNA). This binding disrupts the normal function of eEF1A, preventing the proper elongation of the nascent polypeptide chain during protein synthesis. As a result, protein translation is inhibited, leading to cytotoxic effects in cells .
Comparaison Avec Des Composés Similaires
Didemnin: Another cyclic peptide that targets the elongation factor-1A ternary complex but exhibits different kinetic properties.
Cytotrienin: A natural product that also binds to eEF1A and inhibits protein synthesis.
Uniqueness of Ternatin: Ternatin is unique due to its specific binding affinity for the eEF1A ternary complex and its ability to induce degradation of eEF1A. This degradation is not observed with other similar compounds like didemnin, making ternatin a distinct and valuable compound for therapeutic development .
Activité Biologique
Ternatin is an N-methylated cyclic heptapeptide that has garnered attention for its significant biological activity, particularly in the context of cancer treatment and metabolic regulation. This article provides a comprehensive overview of the biological activity of ternatin, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Structure and Composition
Ternatin consists of seven amino acids arranged in a cyclic structure, with notable modifications such as N-methylation. Its molecular formula and structural characteristics contribute to its unique biological properties. The cyclic nature enhances its stability and interaction with biological targets.
Ternatin exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Adipogenesis : Ternatin has been shown to inhibit adipogenesis at low nanomolar concentrations (EC50 = 20 nM) by affecting key signaling pathways involved in fat cell differentiation .
- Cytotoxicity : At higher concentrations, ternatin demonstrates cytotoxic effects against various cancer cell lines. The IC50 values for cell proliferation inhibition vary, with reports indicating values around 71 ± 10 nM for HCT116 cells .
- Targeting Protein Synthesis : Ternatin inhibits the elongation phase of protein synthesis by targeting eukaryotic elongation factor-1α (eEF1A). This mechanism is crucial for its anti-proliferative effects in cancer cells .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of ternatin:
Biological Activity | Concentration (nM) | IC50 (nM) | Effect |
---|---|---|---|
Inhibition of Adipogenesis | 20 | - | Significant inhibition |
Cytotoxicity in HCT116 Cells | - | 71 ± 10 | Cell proliferation inhibition |
Targeting eEF1A | - | 460 ± 71 | Inhibition of protein synthesis |
Study on Adipogenesis and Hyperglycemia
A study demonstrated that ternatin effectively lowers SREBP-1c mRNA levels in hepatocyte cells, contributing to reduced fatty acid synthesis and prevention of hyperglycemia in KK-Ay mice. This indicates a potential role for ternatin in metabolic disorders related to obesity and diabetes .
Cancer Cell Line Testing
In a comprehensive evaluation across various cancer cell lines, ternatin and its derivatives were tested for their cytotoxic effects. The results showed that structural modifications significantly enhanced potency, with some derivatives being up to 500-fold more effective than the original compound . The strong correlation in IC50 values across different cell lines suggests a consistent mechanism of action.
Propriétés
IUPAC Name |
(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFVAIFXJWEOMH-PTPSPKLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67N7O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933442 | |
Record name | Ternatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148619-41-4 | |
Record name | Ternatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ternatin targets the eukaryotic elongation factor-1A (eEF1A) ternary complex, specifically the eEF1A·GTP·aminoacyl-tRNA complex. [, , ] This complex plays a crucial role in protein synthesis by delivering aminoacyl-tRNAs to the ribosome.
A: Ternatin binding traps eEF1A in an intermediate state of aminoacyl-tRNA selection, preventing its release and subsequent accommodation of the aminoacyl-tRNA into the ribosome. [, ] This effectively halts protein translation.
A: Yes, studies have shown that ternatin induces the degradation of eEF1A, a phenomenon not observed with other eEF1A inhibitors like didemnin B. [, ] This degradation appears to involve a ubiquitin-dependent pathway and may be linked to ribosome-associated quality control mechanisms.
A: By inhibiting eEF1A and disrupting protein synthesis, ternatin exhibits cytotoxic effects, particularly against cancer cells. [, ] This has sparked interest in its potential as an anticancer agent.
A: Ternatin is a cyclic heptapeptide. Its molecular formula is C38H65N7O9 and its molecular weight is 763.96 g/mol. []
A: The presence of four N-methylated amino acid residues in ternatin's structure appears to restrict the number of low-energy conformations the molecule can adopt. [] This conformational rigidity may contribute to its specific biological activity.
A: Ternatin is characterized by a beta-turn structure stabilized by intramolecular hydrogen bonds. [] This structural feature has been shown to be essential for its fat-accumulation inhibitory activity.
ANone: The provided research focuses on ternatin's biological activity and does not offer insights into material compatibility or stability relevant for material science applications.
ANone: Ternatin is not reported to have catalytic properties. Its mechanism of action primarily involves binding and inhibiting a biological target, eEF1A, rather than catalyzing a chemical reaction.
A: Yes, molecular docking simulations have been employed to explore ternatin's interactions with potential targets, including cholera toxin and SARS-CoV-2 nucleocapsid protein. [, ] These studies provide insights into ternatin's binding affinities and potential therapeutic applications.
A: While the provided research does not mention specific QSAR studies on ternatin, one study utilized molecular modeling to analyze ternatin's electronic and structural characteristics, laying the groundwork for future drug design and QSAR investigations. []
A: Studies focusing on the beta-OH-D-Leu moiety of ternatin have demonstrated the importance of its backbone conformation for fat-accumulation inhibitory activity. [, ] Modifications that disrupt this conformation could potentially diminish its efficacy.
A: Systematic replacement of each amino acid in ternatin with alanine revealed that the D-Ile residue plays a crucial role in its biological activity. [] This finding highlights the importance of specific amino acid residues in maintaining ternatin's potency.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.